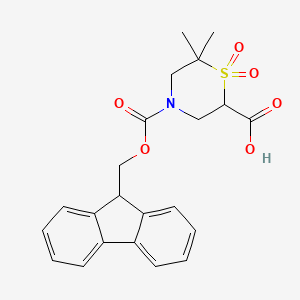

4-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylic acid is a useful research compound. Its molecular formula is C22H23NO6S and its molecular weight is 429.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on current research findings.

Synthesis

The compound can be synthesized through various methods involving the modification of thiazolidine derivatives. For instance, thiazolidine-4-carboxylic acid derivatives have been synthesized using l-cysteine hydrochloride as a starting material, which can serve as a precursor for compounds like the one in focus. The synthesis typically involves multi-step reactions that yield products with varying degrees of biological activity .

Antiviral Activity

Research indicates that derivatives of thiazolidine compounds exhibit moderate inhibitory activity against neuraminidase (NA) of influenza A virus. While specific data on the compound is limited, related compounds have shown promising results. For instance, one derivative demonstrated an IC50 value of 0.14 μM against NA, suggesting that similar structures may have antiviral properties worth exploring .

Enzyme Inhibition

The compound's structural analogs have been evaluated for their ability to inhibit enzymes such as xanthine oxidase. This enzyme is critical in purine metabolism and has implications in conditions like gout. Compounds with similar thiazolidine frameworks have shown moderate inhibitory activity against xanthine oxidase, indicating that the target compound may also possess this property .

Case Studies

- Influenza Virus Neuraminidase Inhibition :

- Xanthine Oxidase Inhibition :

Research Findings Summary Table

Aplicaciones Científicas De Investigación

Research indicates that compounds related to thiazines exhibit significant biological activities. Notably:

- Antimicrobial Properties : Studies have shown that derivatives of this compound demonstrate antimicrobial activity against various strains of bacteria and fungi. For instance, certain synthesized derivatives showed effectiveness against multidrug-resistant organisms with minimum inhibitory concentrations exceeding 256 μg/mL against Gram-positive bacteria .

- Xanthine Oxidase Inhibition : Some derivatives have been evaluated for their xanthine oxidase inhibitory activity, which is relevant in the treatment of gout and other inflammatory conditions. Specific compounds have shown moderate inhibition comparable to established drugs like febuxostat .

Applications in Medicinal Chemistry

The compound's structure allows it to serve as a versatile building block in medicinal chemistry:

- Drug Development : The fluorenylmethoxycarbonyl (Fmoc) group is widely used in peptide synthesis as a protecting group. This property facilitates the development of novel therapeutics by enabling the synthesis of complex peptides and proteins .

- Anticancer Research : Compounds derived from thiazines have been investigated for their potential anticancer properties. Their ability to modulate biological pathways involved in cancer progression makes them candidates for further exploration in oncology .

Material Science Applications

The unique properties of this compound also lend themselves to applications beyond medicinal chemistry:

- Polymer Chemistry : The incorporation of thiazine derivatives into polymer matrices can enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial use.

Case Studies

- Antimicrobial Evaluation :

- Xanthine Oxidase Inhibitors :

Análisis De Reacciones Químicas

Fmoc Deprotection Reactions

The Fmoc group is a base-labile protecting group widely used in peptide synthesis. Its removal typically involves treatment with 20% piperidine in dimethylformamide (DMF) . For this compound, deprotection would yield a free amine at the 4-position of the thiazinane ring:

Fmoc-NR1R2+piperidine→H2NR1R2+fluorenyl byproducts

This reaction is critical for sequential coupling in solid-phase synthesis.

Carboxylic Acid Derivitization

The C-2 carboxylic acid group participates in amide bond formation via activation with coupling agents. Examples include:

Table 1: Carboxylic Acid Activation Methods

| Reagent System | Product | Yield (%) | Source |

|---|---|---|---|

| EDC/HCl + DMAP (THF) | Amides (e.g., 21a–c ) | 43–55 | |

| HATU/DIEA (DCM) | Activated esters for SPPS | – | |

| NHS/DCC (CH₂Cl₂) | NHS esters for bioconjugation | – |

Key applications include coupling with amines (e.g., 4-(4-amino-2-fluorophenoxy)-3-chloropicolinamide) to form peptidomimetics .

Thiazinane Ring Reactivity

The 1,4-thiazinane ring with sulfone groups exhibits unique reactivity:

Ring-Opening Reactions

-

Nucleophilic attack at the sulfone-activated positions occurs with amines or alcohols. For example, treatment with lithium hexamethyldisilazide (LiHMDS) and electrophiles (e.g., diethyl chlorophosphate) generates alkenyl sulfonamides (38 ) .

-

Acid-catalyzed rearrangements may occur, as seen in Rh₂(OAc)₄-mediated 1,2-phenyl migrations (43a/b ) .

Table 2: Thiazinane Ring Transformations

| Reaction Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|

| LiHMDS + electrophiles | Alkenyl sulfonamides | 80 | |

| Rh₂(OAc)₄ catalysis | E/Z-α-phenyl-β-enamino esters | 91 | |

| p-TsOH catalysis | Z-α-phenyl-β-enamino esters | 95 |

Oxidation and Reduction Pathways

-

Oxidation : The sulfone groups (1,1-dioxo) are typically inert under standard conditions but may undergo further oxidation in the presence of strong oxidizers like KMnO₄ .

-

Reduction : The thiazinane ring is resistant to catalytic hydrogenation due to sulfone electron-withdrawing effects.

Stability Considerations

Propiedades

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonyl)-6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO6S/c1-22(2)13-23(11-19(20(24)25)30(22,27)28)21(26)29-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVTYHHXAJOMBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC(S1(=O)=O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.